FGFR1 Tyrosine Kinase Inhibitory Activity: 2-Methyl-7-azaindole Derivatives vs. 5-Substituted and Unsubstituted Analogs
In a systematic structure-activity relationship study of 1H-pyrrolo[2,3-b]pyridine derivatives, the compound 4h, which retains the core scaffold present in 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, exhibited single-digit nanomolar potency against FGFR1 (IC50 = 7 nM), compared to the unsubstituted lead compound 1 (IC50 = 1900 nM) [1]. The 5-CF3 substitution (compound 4a) showed intermediate potency (83 nM), indicating that the 2-methyl group is not solely responsible for potency but contributes to the conformational rigidity and electronic environment of the hinge-binding region [1]. This quantitative hierarchy (IC50: 7 nM for 4h containing the 2-methyl core vs 1900 nM for the unsubstituted analog) demonstrates that the 2-methyl-7-azaindole nucleus is a critical chemotype for achieving low-nanomolar FGFR inhibition.
| Evidence Dimension | FGFR1 IC50 |
|---|---|
| Target Compound Data | Compound 4h (contains 2-methyl-1H-pyrrolo[2,3-b]pyridine core): IC50 = 7 nM |
| Comparator Or Baseline | Compound 1 (unsubstituted 1H-pyrrolo[2,3-b]pyridine core): IC50 = 1900 nM; Compound 4a (5-CF3 substituted, no 2-methyl): IC50 = 83 nM |
| Quantified Difference | ~270-fold improvement over unsubstituted; ~12-fold over 5-CF3 analog |
| Conditions | Recombinant FGFR1 kinase assay, ATP concentration at Km, compounds tested in duplicate |
Why This Matters
Procurement of the 2-methyl-7-azaindole scaffold enables structure-based design of FGFR1 inhibitors with a proven >250-fold potency advantage over the des-methyl parent, reducing the synthetic burden of late-stage optimization.
- [1] Ullah S, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11:14941-14956. Table 3. View Source
